molecular formula C6H4FN3 B092429 5-Fluoro-1h-benzotriazole CAS No. 18225-90-6

5-Fluoro-1h-benzotriazole

Cat. No. B092429
CAS RN: 18225-90-6
M. Wt: 137.11 g/mol
InChI Key: SYGGDXKMRDPIKQ-UHFFFAOYSA-N
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Description

5-Fluoro-1h-benzotriazole is a chemical compound with the molecular formula C6H4FN3 . It is also known as 5-Fluoro-1H-benzo[d][1,2,3]triazole .


Molecular Structure Analysis

5-Fluoro-1h-benzotriazole contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Triazole .


Physical And Chemical Properties Analysis

5-Fluoro-1h-benzotriazole has a molecular weight of 137.12 g/mol . It has a predicted boiling point of 362.8±15.0 °C and a predicted density of 1.481±0.06 g/cm3 .

Scientific Research Applications

Chromatography and Mass Spectrometry

5-Fluoro-1h-benzotriazole is used in chromatography and mass spectrometry applications. It helps in making these applications run efficiently and effectively .

Drug Discovery

1,2,3-triazoles, which include 5-Fluoro-1h-benzotriazole, have found broad applications in drug discovery. They are part of essential building blocks like amino acids, nucleotides, etc .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis. They are one of the most important nitrogen-containing five-membered heterocycles .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry. They contribute to the development of new materials with unique properties .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry. They play a crucial role in the formation of complex structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation. They are used to link two molecules together, often a biomolecule to a probe or other molecule .

Chemical Biology

1,2,3-triazoles are used in chemical biology. They are used in the study of biological systems using chemical techniques .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging. They are used as probes in fluorescence microscopy .

Safety and Hazards

5-Fluoro-1h-benzotriazole is classified as an irritant . It may form combustible dust concentrations in air, and it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

5-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGDXKMRDPIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342961
Record name 5-fluoro-1h-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1h-benzotriazole

CAS RN

18225-90-6
Record name 5-fluoro-1h-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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